![molecular formula C4H7NO2S B3232467 But-2-yne-1-sulfonamide CAS No. 1341348-00-2](/img/structure/B3232467.png)
But-2-yne-1-sulfonamide
Overview
Description
But-2-yne-1-sulfonamide is a chemical compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 . It is related to 2-Butyne, an alkyne with the chemical formula CH3C≡CCH3 .
Synthesis Analysis
The synthesis of sulfonamides, including but-2-yne-1-sulfonamide, can be achieved through various methods. One approach involves the use of microwave irradiation, which has shown good functional group tolerance and high yield . Another method involves the self-templation approach, which has been used to successfully prepare novel sulfonamide 2catenanes . Additionally, the Mitsunobu annulation method has been effective for constructing medium and large ring structures in moderate to good chemical yields .Molecular Structure Analysis
The molecular structure of but-2-yne-1-sulfonamide consists of a but-2-yne group attached to a sulfonamide group . The but-2-yne group is an alkyne with a carbon-carbon triple bond .Chemical Reactions Analysis
The addition of amide/sulfonamide bonds to alkynes, such as but-2-yne-1-sulfonamide, is a significant strategy for the direct functionalization of carbon–carbon triple bonds . This approach is particularly powerful when incorporated into a domino process, allowing for the preparation of polyfunctionalized complex molecules .Physical And Chemical Properties Analysis
But-2-yne-1-sulfonamide has a predicted boiling point of 282.5±42.0 °C and a predicted density of 1.298±0.06 g/cm3 . Its pKa is predicted to be 9.56±0.60 .Scientific Research Applications
Drug Development and Medicinal Chemistry
Sulfonimidates serve as valuable intermediates for drug candidates. Researchers have explored their use in designing sulfoximine and sulfonimidamide drugs. The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. These compounds allow modification at three points of diversity: the O–R₁ bond, the S–C (R₂) bond, and the nitrogen R₃ substituent .
Polymer Synthesis
Sulfonimidates find application as building blocks for alternative sulfur (VI) compounds. Notably, they have been used to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers. However, their susceptibility to elevated temperatures limits certain applications .
Alkyl Transfer Reagents
Due to their acid sensitivity, sulfonimidates can act as alkyl transfer reagents to acids, alcohols, and phenols. Under acidic conditions, they exhibit lability, facilitating alkyl transfer reactions. Researchers have harnessed this property for specific synthetic transformations .
Computational Studies and Spectroscopic Parameters
Researchers have investigated the structural and spectroscopic aspects of sulfonamide derivatives, including 1-amide 4-sulfonamide-1,2,3-triazoles. Computational methods like B3LYP/6-31G(d) have been employed to explore their properties .
Enantioselective Modification
Enantioselective modification of sulfonamides and sulfonamide derivatives has been studied. Non-covalent interactions, such as cation–π interactions, play a crucial role in enhancing reactivity and controlling enantioselectivity .
Cyclic Sulfonimidates
Cyclic variations of sulfonimidates arise when R₁ and R₃ are linked. These compounds find applications in asymmetric syntheses and chiral transformations due to their stereogenic sulfur center .
Future Directions
The addition of amide/sulfonamide bonds to alkynes, including but-2-yne-1-sulfonamide, is a promising area of research. This approach is particularly powerful when incorporated into a domino process, allowing for the preparation of polyfunctionalized complex molecules . Future research may focus on further optimizing these reactions and exploring their potential applications in the synthesis of complex molecules .
Mechanism of Action
Target of Action
But-2-yne-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and survival .
Mode of Action
But-2-yne-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by But-2-yne-1-sulfonamide affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleic acids and proteins. Its deficiency leads to impaired DNA synthesis and cell division, ultimately inhibiting bacterial growth .
Pharmacokinetics
They undergo acetylation in the liver, a process that can be influenced by genetic factors . Sulfonamides are primarily excreted through the kidneys .
Result of Action
The primary result of But-2-yne-1-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of But-2-yne-1-sulfonamide. For instance, the presence of other carbon or nitrogen sources can enhance its biodegradation .
properties
IUPAC Name |
but-2-yne-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h4H2,1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRISXVDZWCHIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-yne-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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